Tert-butyl (3S,4R)-4-hydroxy-3-methoxy-piperidine-1-carboxylate
Description
Tert-butyl (3S,4R)-4-hydroxy-3-methoxy-piperidine-1-carboxylate is a chiral piperidine derivative characterized by a stereospecific configuration at positions 3 (S) and 4 (R). The molecule features a hydroxyl group at position 4, a methoxy group at position 3, and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules, owing to its ability to modulate stereoelectronic properties and participate in hydrogen bonding interactions .
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-4-hydroxy-3-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-5-8(13)9(7-12)15-4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
LWTOBYXJTDIFEF-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)OC)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Amino vs.
- Fluorine vs. Methoxy: The fluorine-substituted analogue (CAS 907544-20-1) exhibits higher electronegativity, which may improve metabolic stability and membrane permeability compared to the methoxy group .
- Aromatic vs. Aliphatic Substituents: Compounds with aromatic substituents (e.g., CAS 1052713-78-6 in ) demonstrate distinct electronic profiles, enabling π-π stacking in protein binding pockets .
Physicochemical and Spectroscopic Properties
- NMR Signatures: The target compound’s ¹H NMR would display distinct peaks for the 4-OH (~δ1–5 ppm, broad) and 3-OCH₃ (~δ3.3–3.5 ppm, singlet). In contrast, fluorinated analogues (e.g., CAS 907544-20-1) show ¹⁹F NMR signals and downfield shifts for adjacent protons .
- Solubility: Hydroxyl and methoxy groups enhance hydrophilicity compared to aliphatic or aromatic substituents (e.g., 4-methylpentyl in ) .
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